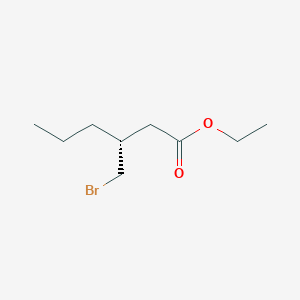
(R)-Ethyl 3-(bromomethyl)hexanoate
Overview
Description
(R)-Ethyl 3-(bromomethyl)hexanoate is a useful research compound. Its molecular formula is C9H17BrO2 and its molecular weight is 237.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
It’s known that “®-ethyl 3-(bromomethyl)hexanoate” is used as a reagent in the biocatalytic route to the novel antiepileptic drug brivaracetam . This suggests that it may play a role in the synthesis of brivaracetam, which is known to act on the synaptic vesicle protein SV2A, thought to be involved in the regulation of vesicle exocytosis .
Biological Activity
(R)-Ethyl 3-(bromomethyl)hexanoate is an organic compound with notable applications in medicinal chemistry, particularly as a precursor in the synthesis of the antiepileptic drug brivaracetam. This article explores its biological activity, mechanisms, and significance in pharmaceutical research.
- Molecular Formula : C9H17BrO2
- Molecular Weight : 237.14 g/mol
- CAS Number : 1956435-91-8
The compound features a bromomethyl group attached to a hexanoate backbone, contributing to its reactivity and utility in synthetic pathways. Its structure is pivotal for its role in biocatalysis, where it serves as a key intermediate in the production of brivaracetam, which modulates ion channels in neuronal cells to control seizures.
While this compound itself does not exhibit direct biological activity, its derivative, brivaracetam, functions by inhibiting voltage-gated sodium channels and modulating neurotransmitter release. This action helps stabilize neuronal excitability and prevent seizure activity . The compound's bromomethyl group enhances its lipophilicity, potentially increasing its biological efficacy and facilitating enzyme-catalyzed reactions.
Synthesis and Applications
The synthesis of this compound can be achieved through various methods, often involving biocatalytic routes that enhance stereoselectivity and reduce environmental impact compared to traditional chemical synthesis. Its primary application lies in the pharmaceutical industry as a precursor for brivaracetam, which has gained attention for its efficacy against epilepsy.
Synthesis Pathway Overview
| Step | Description |
|---|---|
| 1 | Starting with ethyl hexanoate or similar compounds. |
| 2 | Introduction of the bromomethyl group through halogenation reactions. |
| 3 | Conversion into brivaracetam via enzymatic or chemical methods involving amine coupling. |
Case Studies and Research Findings
Research indicates that compounds structurally related to this compound often exhibit significant biological properties. For instance:
- Antiepileptic Activity : Brivaracetam has shown effectiveness in reducing seizure frequency in patients with epilepsy, emphasizing the importance of this compound as a precursor .
- Biocatalytic Efficiency : Studies highlight the advantages of using this compound in biocatalysis over traditional methods, including higher yields and reduced byproduct formation.
Comparative Analysis of Related Compounds
The following table compares this compound with similar compounds that share structural features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (R)-3-Bromomethylhexanoic Acid | C9H17BrO2 | Direct precursor; more polar than ethyl ester |
| Ethyl Hexanoate | C8H16O2 | Simple ester; widely used in food industry |
| Ethyl 4-bromobutanoate | C7H13BrO2 | Shorter chain; different reactivity profile |
Properties
IUPAC Name |
ethyl (3R)-3-(bromomethyl)hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrO2/c1-3-5-8(7-10)6-9(11)12-4-2/h8H,3-7H2,1-2H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWPILIRWIBGKA-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(=O)OCC)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](CC(=O)OCC)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















